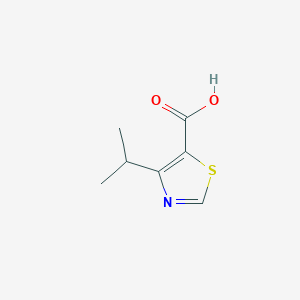

4-Isopropylthiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

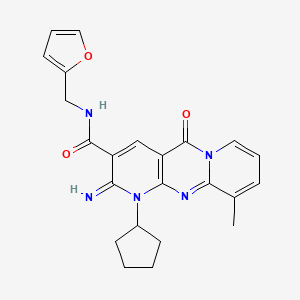

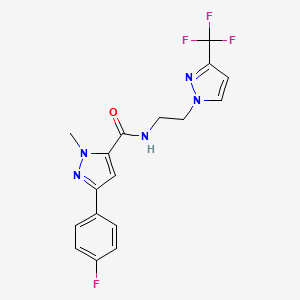

4-Isopropylthiazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by other synonyms such as 5-Thiazolecarboxylic acid, 4-(1-methylethyl)-, and 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid .

Molecular Structure Analysis

The thiazole ring in 4-Isopropylthiazole-5-carboxylic acid consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique

Green Chemistry Synthesis

4-Thiazolidinone-5-carboxylic acid and its derivatives, including 4-isopropylthiazole-5-carboxylic acid, have applications in agriculture, industrial, and pharmaceutical fields. A green chemistry approach for synthesizing these compounds involves using Deep Eutectic Solvent (DES), which offers advantages like cost-effectiveness, environmental friendliness, short reaction time, and ease of work-up procedure (Shaikh et al., 2022).

Medicinal Chemistry Applications

5-Substituted-1H-tetrazoles, often used as carboxylic acid isosteres, have applications in medicinal chemistry. These compounds, including 4-isopropylthiazole-5-carboxylic acid analogs, are used in SAR-driven analogue syntheses in drug design due to their metabolic resistance (Herr, 2002).

Antiallergic Activity

Studies on antianaphylactic agents show that certain derivatives of 4-isopropylthiazole-5-carboxylic acid exhibit antiallergic activity. For instance, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, synthesized from 4-isopropylthiazole-5-carboxylic acid derivatives, demonstrated significant antiallergic effects in animal models (Nohara et al., 1985).

Domino Isomerization in Organic Synthesis

4-Isopropylthiazole-5-carboxylic acid derivatives can be used in domino isomerization reactions, contributing to the synthesis of complex organic molecules. This process involves catalyzed isomerization leading to the formation of structurally diverse compounds (Serebryannikova et al., 2019).

Spectroscopic and Structural Studies

Detailed spectroscopic and structural studies have been conducted on compounds similar to 4-isopropylthiazole-5-carboxylic acid, such as 4-methylthiadiazole-5-carboxylic acid. These studies provide insights into molecular properties, hydrogen bonding, and solvent effects, crucial for understanding the compound's behavior in various environments (Singh et al., 2019).

Angiotensin II Receptor Antagonistic Activities

Compounds bearing structures similar to 4-isopropylthiazole-5-carboxylic acid have been studied for their potential as angiotensin II receptor antagonists. These studies contribute to the development of new medications for treating conditions like hypertension (Kohara et al., 1996).

Propriétés

IUPAC Name |

4-propan-2-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4(2)5-6(7(9)10)11-3-8-5/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLZIUOLRAEAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylthiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)

![4-[(3R)-piperidin-3-ylmethyl]morpholine](/img/structure/B2917605.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)

![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)